

Cross-Resistance Profiles of Cycloxydim-Resistant Weeds to Other Graminicides: A Comparative Guide

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Compound of Interest

Compound Name: cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one

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The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Cycloxydim, a cyclohexanedione (DIM) herbicide, is a vital tool for controlling grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. However, the emergence of cycloxydim-resistant weeds necessitates a thorough understanding of their cross-resistance profiles to other graminicides. This guide provides a comprehensive comparison of the performance of alternative herbicides against cycloxydim-resistant biotypes, supported by experimental data and detailed methodologies.

Cross-Resistance Patterns: A Tabular Overview

The cross-resistance of cycloxydim-resistant weeds to other ACCase inhibitors, which include aryloxyphenoxypropionates (FOPs), other cyclohexanediones (DIMs), and phenylpyrazoles (DENS), is complex and often dictated by the underlying resistance mechanism. Resistance can be conferred by a target-site mutation in the ACCase gene or by non-target-site mechanisms such as enhanced herbicide metabolism.

Table 1: Cross-Resistance in Cycloxydim-Resistant *Alopecurus myosuroides* (Black-grass)

Herbicide Class	Herbicide	Resistance Level (Fold Resistance)	Implicated ACCase Mutation(s)	Reference
FOPs	Clodinafop-propargyl	High	Ile-1781-Leu	[1]
Fenoxaprop-P-ethyl	Medium	Ile-1781-Leu	[1]	
Haloxypop	High	Leu-1781, Cys-2027, Asn-2041, Ala-2096	[2]	
DIMs	Cycloxydim	Medium	Ile-1781-Leu	[1]
Clethodim	Variable (some resistant plants)	Leu-1781, Ala-2096	[2]	
DENS	Pinoxaden	Medium	Ile-1781-Leu	[1]

Table 2: Cross-Resistance in Cycloxydim-Resistant Lolium spp.

Weed Species	Herbicide Class	Herbicide	Resistance Level (Fold Resistance)	Implicated ACCase Mutation(s)	Reference
Lolium rigidum	DIMs	Butroxydim	1.7 - 2.7	Ile-1781-Leu, Ile-2041-Asn, Asp-2078-Gly	[3]
Clethodim	3.8 - 33.6	Ile-1781-Leu, Ile-2041-Asn, Asp-2078-Gly	[3]		
Lolium multiflorum	DIMs	Sethoxydim	High	Ile-1781-Leu (corresponds to Ile-418-Leu in L. multiflorum)	

Mechanisms of Resistance and Their Implications

The primary mechanism of resistance to ACCase inhibitors is target-site resistance (TSR), arising from point mutations in the gene encoding the ACCase enzyme.[4] These mutations can alter the herbicide binding site, reducing the efficacy of the herbicide. The specific mutation often determines the cross-resistance pattern. For instance, the Ile-1781-Leu mutation generally confers resistance to FOPs and some DIMs, including cycloxydim.[1][2] The Asp-2078-Gly mutation is known to confer broad cross-resistance to both FOP and DIM herbicides, including high levels of resistance to clethodim.[2][3]

In addition to TSR, non-target-site resistance (NTSR) can also contribute to cross-resistance.[5][6] NTSR mechanisms often involve enhanced herbicide metabolism by enzyme families such as cytochrome P450 monooxygenases.[1][5] This can lead to broader and less predictable cross-resistance patterns, sometimes extending to herbicides with different modes of action.[5]

Experimental Protocols

The data presented in this guide are derived from robust experimental methodologies designed to assess herbicide resistance in weeds.

Whole-Plant Pot Assays

A widely used method for confirming herbicide resistance and determining resistance levels.[7][8]

- **Seed Collection and Germination:** Seeds are collected from suspected resistant weed populations. To ensure uniform germination, seeds may undergo a dormancy-breaking treatment.[9]
- **Plant Growth:** Seedlings are transplanted into pots containing a standard potting mix and grown under controlled greenhouse conditions until they reach the appropriate growth stage for herbicide application (typically 2-3 leaves).[8][9]
- **Herbicide Application:** Plants are treated with a range of herbicide doses, including the recommended field rate, using a precision bench sprayer to ensure uniform application.[9] A susceptible (S) and known resistant (R) biotype are included as controls.

- Assessment: Plant survival and biomass reduction are assessed 3-4 weeks after treatment. [9] The dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) is calculated to determine the resistance factor (R/S ratio).

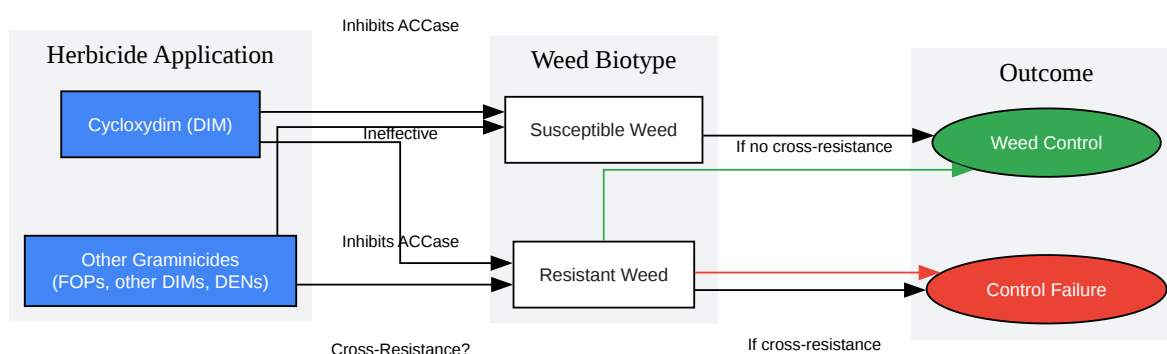
Molecular Analysis for Target-Site Mutations

Direct sequencing of the ACCase gene is employed to identify specific mutations conferring resistance.

- DNA Extraction: Genomic DNA is extracted from leaf tissue of individual plants.
- PCR Amplification: The region of the ACCase gene known to harbor resistance-conferring mutations is amplified using polymerase chain reaction (PCR).
- DNA Sequencing: The amplified PCR product is sequenced to identify any nucleotide changes that result in amino acid substitutions.

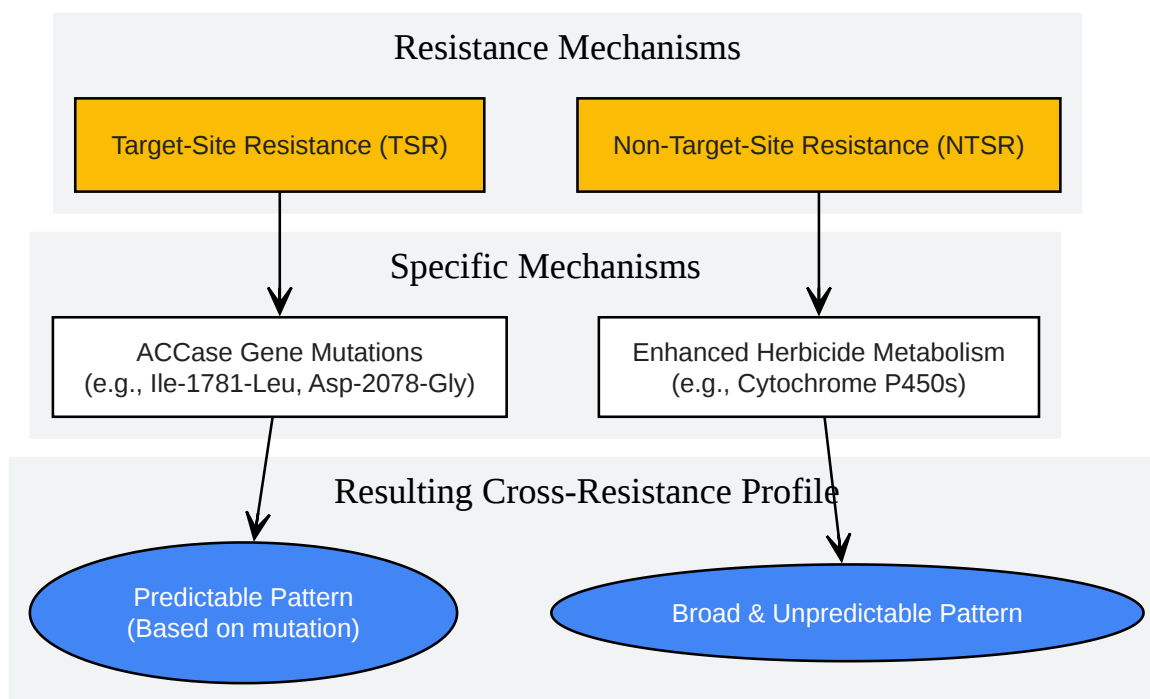
Visualizing Resistance Pathways

The following diagrams illustrate the logical relationships in herbicide resistance mechanisms.



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Caption: Herbicide efficacy and cross-resistance outcomes.



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Caption: Overview of herbicide resistance mechanisms.

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